molecular formula C7H14Cl3N B14370534 2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride CAS No. 91912-36-6

2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B14370534
CAS No.: 91912-36-6
M. Wt: 218.5 g/mol
InChI Key: CSXVRNOQBUCLJC-UHFFFAOYSA-N
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Description

Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products . This compound is characterized by the presence of two chloromethyl groups at the 2 and 5 positions and a methyl group at the 1 position of the pyrrolidine ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds like pyrrolidines . This reaction can be catalyzed by organocatalysts, which provide a green chemistry alternative for the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or other efficient catalytic systems. The use of kinetic resolution protocols can also be employed to obtain enantiomerically pure compounds . These methods ensure high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolidines, while oxidation reactions can produce oxidized derivatives.

Scientific Research Applications

Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride involves its interaction with molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride include other substituted pyrrolidines and pyrroles . These compounds share structural similarities and may exhibit similar chemical reactivity and applications.

Uniqueness

The uniqueness of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloromethyl groups and a methyl group at specific positions on the pyrrolidine ring makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

91912-36-6

Molecular Formula

C7H14Cl3N

Molecular Weight

218.5 g/mol

IUPAC Name

2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H

InChI Key

CSXVRNOQBUCLJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1CCl)CCl.Cl

Origin of Product

United States

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